REACTION_SMILES
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[CH:14]([OH:15])=[O:16].[CH:1](=[O:2])[NH2:3].[Cl:4][c:5]1[cH:6][cH:7][c:8]([C:11]([CH3:12])=[O:13])[cH:9][cH:10]1>>[CH:1](=[O:2])[NH:3][CH:11]([c:8]1[cH:7][cH:6][c:5]([Cl:4])[cH:10][cH:9]1)[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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CC(NC=O)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |